molecular formula C11H11NOS B12876565 1-(2-(methylsulfinyl)phenyl)-1H-pyrrole CAS No. 107344-54-7

1-(2-(methylsulfinyl)phenyl)-1H-pyrrole

Katalognummer: B12876565
CAS-Nummer: 107344-54-7
Molekulargewicht: 205.28 g/mol
InChI-Schlüssel: MCZKYBITLDEWDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Methylsulfinyl)phenyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 2-(methylsulfinyl)phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(methylsulfinyl)phenyl)-1H-pyrrole typically involves the reaction of 2-(methylsulfinyl)benzaldehyde with pyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(Methylsulfinyl)phenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: 1-(2-(Methylsulfonyl)phenyl)-1H-pyrrole.

    Reduction: 1-(2-(Methylthio)phenyl)-1H-pyrrole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-(Methylsulfinyl)phenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-(methylsulfinyl)phenyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-(2-(Methylthio)phenyl)-1H-pyrrole: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    1-(2-(Methylsulfonyl)phenyl)-1H-pyrrole: Oxidized form with a sulfone group.

    1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole: Similar structure with an ethylsulfinyl group.

Uniqueness: 1-(2-(Methylsulfinyl)phenyl)-1H-pyrrole is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

107344-54-7

Molekularformel

C11H11NOS

Molekulargewicht

205.28 g/mol

IUPAC-Name

1-(2-methylsulfinylphenyl)pyrrole

InChI

InChI=1S/C11H11NOS/c1-14(13)11-7-3-2-6-10(11)12-8-4-5-9-12/h2-9H,1H3

InChI-Schlüssel

MCZKYBITLDEWDQ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)C1=CC=CC=C1N2C=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.